

Technical Support Center: Interpreting Negative

Toreforant Psoriasis Trial Results

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured approach to understanding the negative clinical trial results of **Toreforant**, a selective histamine H4 receptor (H4R) antagonist, in the treatment of moderate-to-severe plaque psoriasis. The information is presented to aid in experimental troubleshooting and future research design.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for testing **Toreforant** (an H4R antagonist) in psoriasis?

A1: The rationale was based on several preclinical and biological observations:

- Histamine in Psoriasis Plaques: Histamine levels are reportedly elevated in psoriatic plaques.[1]
- H4R Expression on Immune Cells: The histamine H4 receptor (H4R) is expressed on key immune cells involved in psoriasis pathogenesis, including T-cells and plasmacytoid dendritic cells (pDCs).[1] High H4R expression has been noted on pDCs in the skin and blood of psoriasis patients.[1]
- Modulation of the IL-17 Axis: Preclinical evidence suggested that H4R could modulate the interleukin-17 (IL-17) pathway, which is a critical driver of psoriasis.[1][2]



• Immune Cell Chemotaxis: H4R is involved in the chemotaxis (attraction) of various immune cells, and its stimulation can up-regulate the production of pro-inflammatory cytokines.

This evidence suggested that blocking H4R with **Toreforant** could interrupt the inflammatory cascade in psoriasis.

Q2: What was the primary outcome of the Phase 2 clinical trial for **Toreforant** in psoriasis?

A2: The Phase 2 trial did not meet its predefined success criterion. Although **Toreforant**'s efficacy at 30 mg and 60 mg doses was numerically greater than placebo, the difference was not statistically significant enough to meet the study's primary endpoint. The development of **Toreforant** for psoriasis was subsequently discontinued.

Q3: What were the specific efficacy endpoints and results?

A3: The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12. The major secondary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (cleared) or 1 (minimal).

The study used Bayesian analysis. The predefined success criterion was a 97.5% posterior probability of the drug being superior to placebo.

- The 30 mg dose achieved a 97.4% posterior probability, narrowly missing the target.
- The 60 mg dose achieved a 90.3% posterior probability.

Results for the IGA 0/1 endpoint were similar.

Troubleshooting & Analysis of Negative Results

This section explores potential reasons for the trial's failure, providing a logical framework for researchers encountering similar challenges.

Q4: My compound targets a plausible inflammatory pathway but failed in a psoriasis trial. What are the potential points of failure?

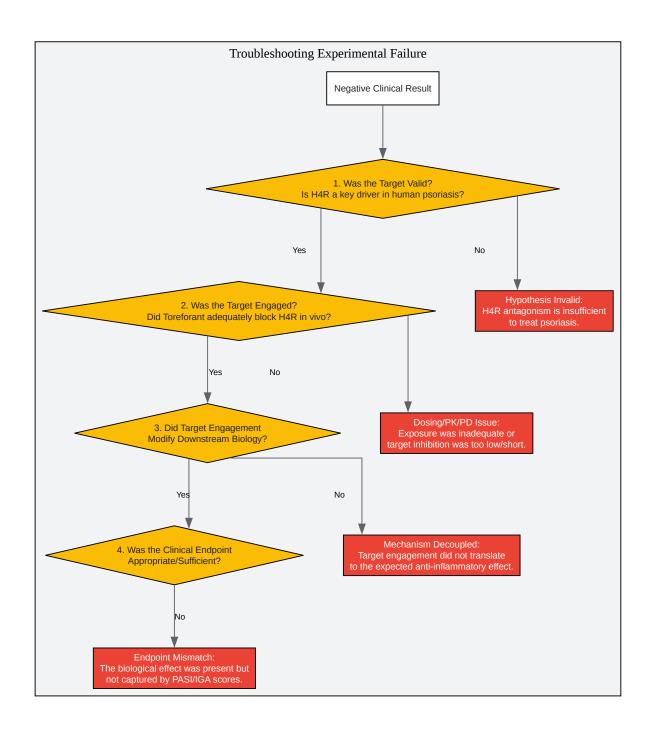


Troubleshooting & Optimization

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A4: When a biologically plausible drug fails to show sufficient efficacy, the issue can typically be traced to one or more points in the therapeutic pathway: target, mechanism, or measurement. The following workflow can help troubleshoot the results.





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Caption: Troubleshooting workflow for negative clinical trial results.



Q5: How do these troubleshooting points apply to the **Toreforant** trial?

A5:

- Target Validity: While preclinical data were promising, the clinical result suggests that H4R antagonism, by itself, may not be a potent enough mechanism to significantly resolve moderate-to-severe plaque psoriasis. Psoriasis is driven by multiple redundant and powerful immune pathways (e.g., TNF-α, IL-23, IL-17), and blocking a single, potentially more modulatory pathway like H4R may be insufficient.
- Target Engagement: Pharmacodynamic data from other Toreforant studies and related compounds showed evidence of in-vivo H4R inhibition. For instance, a predecessor compound, JNJ-39758979, demonstrated dose-dependent inhibition of histamine-induced eosinophil shape change, confirming target engagement in humans. However, it is possible the level or duration of engagement in psoriatic skin was insufficient.
- Downstream Biology: Even with target engagement, the expected potent anti-inflammatory
 effect did not manifest clinically. In a rheumatoid arthritis study, **Toreforant** showed only
 modest effects on some gene expression biomarkers, failing to produce a clear, convincing
 signal of downstream pathway modification. This suggests a potential decoupling between
 H4R blockade and a robust anti-inflammatory response in these chronic diseases.
- Clinical Endpoint: PASI and IGA are standard, validated endpoints. It is unlikely they would miss a clinically meaningful effect. The failure to meet these endpoints indicates the biological effect of **Toreforant** was not strong enough to translate into visible skin clearance.

Quantitative Data Summary

Table 1: Phase 2 Efficacy Results at Week 12



Treatment Group	N	PASI 75 Response Rate (Mean Difference from Placebo)	95% Credible Interval (CI)	Posterior Probability of Superiority vs. Placebo	Met Success Criterion (>97.5%)?
Placebo	6	-	-	-	-
Toreforant 30 mg	30	14.1%	-0.1% to 30.9%	97.4%	No
Toreforant 60 mg	26	8.9%	-5.0% to 24.3%	90.3%	No

(Data sourced from Frankel et al., 2018)

Experimental Protocols & Methodologies

Phase 2 Trial Design for **Toreforant** in Psoriasis

- Study Title: A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled Trial to Evaluate the Efficacy and Safety of Toreforant.
- Patient Population: Biologic-naïve adult patients with moderate-to-severe plaque psoriasis.
- Design: Adaptive-design study where patient randomization was guided by interim analyses.
- Treatment Arms: Patients were ultimately randomized to receive Toreforant (30 mg or 60 mg) or a matching placebo once daily. An initial 3 mg arm was included but recruitment was adapted based on interim results.
- Duration: 12-week treatment period followed by a 4-week follow-up period (total 16 weeks).
- Primary Endpoint: Proportion of patients achieving PASI 75 at Week 12, evaluated using Bayesian analyses.
- Secondary Endpoint: Proportion of patients achieving IGA score of 0 or 1 at Week 12.



 Safety Monitoring: Included monitoring of adverse events, serious adverse events, infections, and malignancies. No deaths, serious infections, or malignancies were reported in the trial.



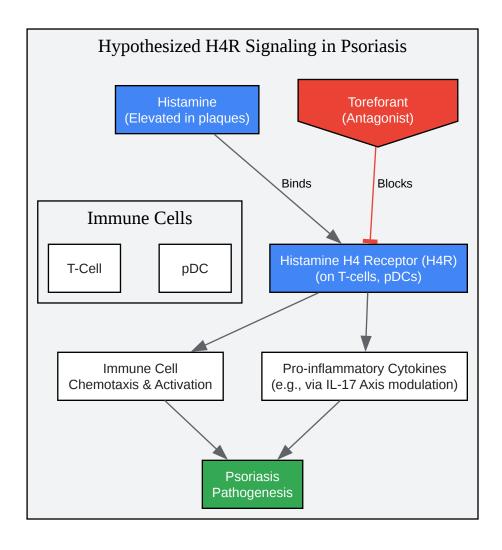
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Caption: High-level workflow of the Toreforant Phase 2 psoriasis trial.

Signaling Pathway Context

The diagram below illustrates the hypothesized role of the Histamine H4 Receptor in psoriasis and the intended point of intervention for **Toreforant**. The clinical trial results suggest that blocking this specific pathway alone was not sufficient.





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Caption: Hypothesized role of H4R in psoriasis and **Toreforant**'s mechanism.

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References

• 1. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter,







Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]
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